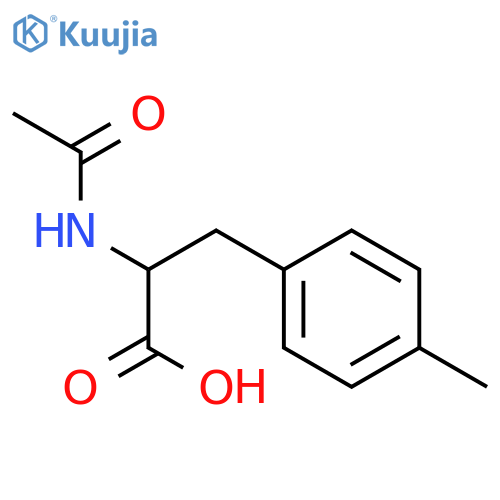Cas no 6955-13-1 (2-acetamido-3-(4-methylphenyl)propanoic Acid)

6955-13-1 structure
商品名:2-acetamido-3-(4-methylphenyl)propanoic Acid
2-acetamido-3-(4-methylphenyl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-acetamido-3-(4-methylphenyl)propanoic Acid
- (2S)-2-acetamido-3-(4-methylphenyl)propanoic acid
- AC1NC5SJ
- AGN-PC-00N7BK
- N-acetyl-4-methyl-phenylalanine
- NSC20160
- Oprea1_424215
- F2147-6579
- SCHEMBL11122115
- CS-0344252
- 6955-13-1
- NSC-20160
- EN300-1217941
- starbld0011703
- AKOS005350557
- N-Acetyl-4-methylphenylalanine
- DTXSID60403972
- 2-Acetamido-3-(p-tolyl)propanoic acid
-
- インチ: InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
- InChIKey: DTXURQXKJWPBIA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C
計算された属性
- せいみつぶんしりょう: 221.10525
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- PSA: 66.4
- LogP: 1.51770
2-acetamido-3-(4-methylphenyl)propanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1217941-2.5g |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 2.5g |
$1568.0 | 2023-05-02 | ||
| Enamine | EN300-1217941-10.0g |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 10g |
$3438.0 | 2023-05-02 | ||
| Life Chemicals | F2147-6579-0.25g |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2147-6579-5g |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2147-6579-1g |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2147-6579-2.5g |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| TRC | A189796-1g |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 1g |
$ 475.00 | 2022-06-08 | ||
| Enamine | EN300-1217941-5000mg |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 5000mg |
$2110.0 | 2023-10-02 | ||
| TRC | A189796-500mg |
2-acetamido-3-(4-methylphenyl)propanoic acid |
6955-13-1 | 500mg |
$ 320.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414922-250mg |
2-Acetamido-3-(p-tolyl)propanoic acid |
6955-13-1 | 98% | 250mg |
¥3964.00 | 2024-05-03 |
2-acetamido-3-(4-methylphenyl)propanoic Acid 関連文献
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
6955-13-1 (2-acetamido-3-(4-methylphenyl)propanoic Acid) 関連製品
- 2018-61-3(N-Acetyl-L-phenylalanine)
- 2901-75-9(Afalanine)
- 14379-64-7(N-Dodecanoyl-L-phenlyalanine)
- 13200-85-6(N-Formyl-L-phenylalanine)
- 17136-28-6(H-β-ALA-PHE-OH)
- 17922-87-1(H-Gly-Ala-Phe-Oh)
- 10172-89-1(N-Acetyl-D-phenylalanine)
- 537-55-3(N-Acetyl-L-tyrosine)
- 19764-32-0(Ac-D-Tyr-OH)
- 2566-30-5((S)-2-(Methylamino)-3-phenylpropanoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
